2-Amino Substituent Confers Multi-RTK Inhibition Advantage Over 2-Desamino Analogs
A head-to-head comparison of matched pairs of 4-anilino-substituted pyrrolo[2,3-d]pyrimidines with and without the 2-amino group demonstrated that 2-amino analogs exhibited superior inhibition of epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-β (PDGFR-β) in whole-cell assays, as well as enhanced cytotoxicity in the A431 cell line. Conversely, the 2-desamino analogs were more potent against VEGFR-2, but none of the 2-desamino compounds achieved better anti-angiogenic activity in the chorioallantoic membrane (CAM) assay and remained only micromolar inhibitors [1].
| Evidence Dimension | RTK inhibition profile (EGFR, PDGFR-β, VEGFR-2) and antiangiogenic activity |
|---|---|
| Target Compound Data | 2-Amino analogs: Superior EGFR and PDGFR-β whole-cell inhibition; enhanced A431 cytotoxicity; validated antiangiogenic activity in CAM assay. |
| Comparator Or Baseline | 2-Desamino analogs: More potent against VEGFR-2 but only micromolar inhibitors; no better antiangiogenic activity in CAM assay. |
| Quantified Difference | Qualitative superiority in EGFR/PDGFR-β inhibition; 2-desamino analogs lack antiangiogenic efficacy in CAM assay. |
| Conditions | Whole-cell inhibition assays (EGFR, PDGFR-β); A431 cytotoxicity assay; chorioallantoic membrane (CAM) angiogenesis assay. |
Why This Matters
For kinase inhibitor programs targeting EGFR or PDGFR-β, selection of the 2-amino scaffold is mandatory; the 2-desamino analog will not deliver the required potency profile.
- [1] Gangjee, A.; Namjoshi, O.A.; Ihnat, M.A.; Buchanan, A. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines. Bioorg. Med. Chem. Lett. 2010, 20 (10), 3177–3181. View Source
